molecular formula C14H10N4O2 B13765385 1H-Imidazole, 1,1'-(1,2-phenylenedicarbonyl)bis- CAS No. 68413-79-6

1H-Imidazole, 1,1'-(1,2-phenylenedicarbonyl)bis-

Cat. No.: B13765385
CAS No.: 68413-79-6
M. Wt: 266.25 g/mol
InChI Key: PJWURJVLYPGKCO-UHFFFAOYSA-N
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Description

1,1’-(1,2-Phenylenedicarbonyl)bis-1H-imidazole is a chemical compound that belongs to the class of imidazoles. Imidazoles are heterocyclic compounds containing nitrogen atoms in their ring structure. This particular compound is characterized by the presence of two imidazole rings connected by a phenylenedicarbonyl group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-(1,2-Phenylenedicarbonyl)bis-1H-imidazole typically involves the reaction of imidazole with phenylenedicarbonyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of 1,1’-(1,2-Phenylenedicarbonyl)bis-1H-imidazole may involve more scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product. The use of automated systems and reactors can also enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1,1’-(1,2-Phenylenedicarbonyl)bis-1H-imidazole undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The imidazole rings can undergo substitution reactions with electrophiles or nucleophiles, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of imidazole N-oxides, while reduction can yield imidazole derivatives with reduced functional groups.

Scientific Research Applications

1,1’-(1,2-Phenylenedicarbonyl)bis-1H-imidazole has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 1,1’-(1,2-Phenylenedicarbonyl)bis-1H-imidazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1,1’-(1,2-Phenylenedicarbonyl)bis-1H-pyrazole
  • 1,1’-(1,2-Phenylenedicarbonyl)bis-1H-triazole
  • 1,1’-(1,2-Phenylenedicarbonyl)bis-1H-tetrazole

Uniqueness

1,1’-(1,2-Phenylenedicarbonyl)bis-1H-imidazole is unique due to its specific structural features and the presence of two imidazole rings connected by a phenylenedicarbonyl group. This structure imparts distinct chemical properties, making it valuable for various applications in research and industry.

Properties

CAS No.

68413-79-6

Molecular Formula

C14H10N4O2

Molecular Weight

266.25 g/mol

IUPAC Name

[2-(imidazole-1-carbonyl)phenyl]-imidazol-1-ylmethanone

InChI

InChI=1S/C14H10N4O2/c19-13(17-7-5-15-9-17)11-3-1-2-4-12(11)14(20)18-8-6-16-10-18/h1-10H

InChI Key

PJWURJVLYPGKCO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)N2C=CN=C2)C(=O)N3C=CN=C3

Origin of Product

United States

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